molecular formula C17H19N3O4S B2632115 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole CAS No. 897469-11-3

2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole

Cat. No.: B2632115
CAS No.: 897469-11-3
M. Wt: 361.42
InChI Key: MBCVZLCFRWEIDD-UHFFFAOYSA-N
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Description

2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole is a complex organic compound that features a benzothiazole core, a piperazine ring, and a dioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole typically involves multiple steps. The process begins with the preparation of the benzothiazole core, followed by the introduction of the methoxy group. The piperazine ring is then attached, and finally, the dioxine moiety is incorporated. Each step requires specific reagents and conditions, such as the use of strong acids or bases, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated benzothiazole derivative, while reduction of the carbonyl group would produce an alcohol-containing compound .

Scientific Research Applications

2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,3-dihydro-1,4-dioxin-5-yl-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-22-12-2-3-13-15(10-12)25-17(18-13)20-6-4-19(5-7-20)16(21)14-11-23-8-9-24-14/h2-3,10-11H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCVZLCFRWEIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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